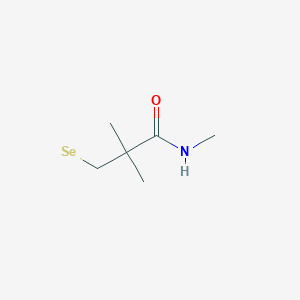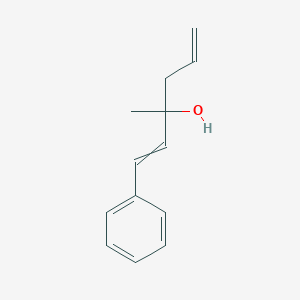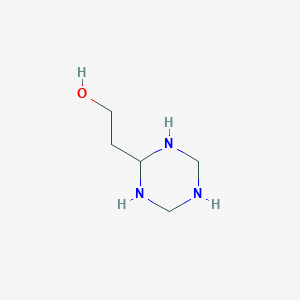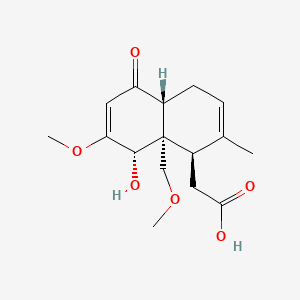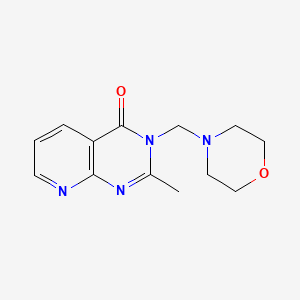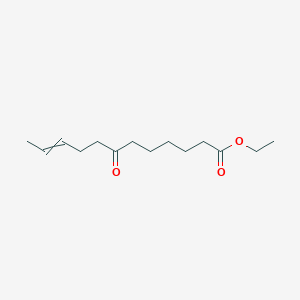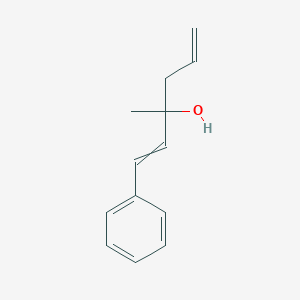![molecular formula C7H16ClN3O B14330060 N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea CAS No. 105996-24-5](/img/structure/B14330060.png)
N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea typically involves the reaction of 2-chloroethylamine with N,N-dimethylaminoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxyethyl)-N’-[2-(dimethylamino)ethyl]urea, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its interaction with cellular components.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)-N’-[2-(methylamino)ethyl]urea: Similar structure but with a methylamino group instead of a dimethylamino group.
N-(2-Bromoethyl)-N’-[2-(dimethylamino)ethyl]urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.
N-(2-Chloroethyl)-N’-[2-(dimethylamino)propyl]urea: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
N-(2-Chloroethyl)-N’-[2-(dimethylamino)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
105996-24-5 |
|---|---|
分子式 |
C7H16ClN3O |
分子量 |
193.67 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C7H16ClN3O/c1-11(2)6-5-10-7(12)9-4-3-8/h3-6H2,1-2H3,(H2,9,10,12) |
InChI 键 |
UGOXHOIYOAWVJI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)

